molecular formula C12H8I2O2 B8327296 5,5'-Dihydroxy-2,2'-diiodobiphenyl CAS No. 19179-37-4

5,5'-Dihydroxy-2,2'-diiodobiphenyl

Cat. No. B8327296
CAS RN: 19179-37-4
M. Wt: 438.00 g/mol
InChI Key: ABJVBXBSOHZXDV-UHFFFAOYSA-N
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Patent
US04731442

Procedure details

A flask containing 5,5'-dimethoxy-2,2'-diiodobiphenyl (10.0 g, 21 mmol) was cooled to -76° C. in dry ice/acetone. A 1.0 M solution of boron tribromide in methylene chloride (64 ml, 64 mmol) was added via syringe to the cold substrate. The ice bath was removed and the reaction allowed to reach room temperature. After 18 hours, the solution was added slowly to 1 L of water. The aqueous mixture was stirred for 2 hours, and the white solid which formed was filtered, washed with water, and dried to give I, which melted at 181°-182° C., in 85% yield.
Name
5,5'-dimethoxy-2,2'-diiodobiphenyl
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]([I:18])=[C:7]([C:9]2[CH:14]=[C:13]([O:15]C)[CH:12]=[CH:11][C:10]=2[I:17])[CH:8]=1.B(Br)(Br)Br.C(Cl)Cl>C(=O)=O.CC(C)=O>[OH:15][C:13]1[CH:12]=[CH:11][C:10]([I:17])=[C:9]([C:7]2[CH:8]=[C:3]([OH:2])[CH:4]=[CH:5][C:6]=2[I:18])[CH:14]=1 |f:3.4|

Inputs

Step One
Name
5,5'-dimethoxy-2,2'-diiodobiphenyl
Quantity
10 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)C1=C(C=CC(=C1)OC)I)I
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
64 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The aqueous mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
the solution was added slowly to 1 L of water
CUSTOM
Type
CUSTOM
Details
the white solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give I, which melted at 181°-182° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
OC=1C=CC(=C(C1)C1=C(C=CC(=C1)O)I)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.